3-Bromo-2,6-bis(trifluoromethyl)pyridine
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Overview
Description
3-Bromo-2,6-bis(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by the presence of bromine and trifluoromethyl groups.
Mechanism of Action
Target of Action
3-Bromo-2,6-bis(trifluoromethyl)pyridine, also known as trifluoromethylpyridine (TFMP), is primarily used in the agrochemical and pharmaceutical industries . The compound’s primary targets are pests in crops, as it is a key structural motif in active agrochemical ingredients . It is also used in the pharmaceutical and veterinary industries, with five pharmaceutical and two veterinary products containing the TFMP moiety having been granted market approval .
Mode of Action
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety
Biochemical Pathways
Given its use in agrochemicals, it likely affects pathways related to pest metabolism or survival . In pharmaceutical applications, it may interact with various biochemical pathways, depending on the specific drug in which it is used .
Pharmacokinetics
Its use in pharmaceuticals suggests it has suitable pharmacokinetic properties for drug delivery .
Result of Action
The molecular and cellular effects of this compound’s action depend on its application. In agrochemicals, it helps protect crops from pests . In pharmaceuticals, its effects would depend on the specific drug and therapeutic target .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, in agrochemical applications, factors such as temperature, humidity, and soil composition could potentially affect its efficacy . In pharmaceutical applications, factors such as pH and the presence of other compounds could influence its action .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Bromo-2,6-bis(trifluoromethyl)pyridine are largely due to its unique structure. The trifluoromethyl-substituted pyridine derivative has been found to show higher fungicidal activity than chlorine and other derivatives
Cellular Effects
It is known that trifluoromethylpyridine derivatives can have significant impacts on various types of cells and cellular processes
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Transport and Distribution
Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-bis(trifluoromethyl)pyridine typically involves the bromination of 2,6-bis(trifluoromethyl)pyridine. One common method includes the reaction of 2,6-bis(trifluoromethyl)pyridine with bromine in the presence of a suitable solvent such as chloroform. The reaction is carried out at room temperature, followed by refluxing to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination processes under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,6-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with sodium azide yields 2,6-bis(trifluoromethyl)pyridine-3-azide, while coupling with phenylboronic acid produces 3-phenyl-2,6-bis(trifluoromethyl)pyridine .
Scientific Research Applications
3-Bromo-2,6-bis(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the development of bioactive compounds with potential therapeutic effects.
Medicine: Research into its derivatives has shown promise in the treatment of various diseases.
Industry: It is utilized in the production of agrochemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine
- 4-Bromo-2-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
3-Bromo-2,6-bis(trifluoromethyl)pyridine is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other fluorinated pyridines and enhances its potential in various applications .
Properties
IUPAC Name |
3-bromo-2,6-bis(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF6N/c8-3-1-2-4(6(9,10)11)15-5(3)7(12,13)14/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYUWKCBQYYZRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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